molecular formula C15H13N3O2S B2405834 N-[2-[[Cyano(thiophen-3-yl)methyl]amino]-2-oxoethyl]benzamide CAS No. 1465410-11-0

N-[2-[[Cyano(thiophen-3-yl)methyl]amino]-2-oxoethyl]benzamide

Cat. No.: B2405834
CAS No.: 1465410-11-0
M. Wt: 299.35
InChI Key: MTBHQDIXNNEBLI-UHFFFAOYSA-N
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Description

N-[2-[[Cyano(thiophen-3-yl)methyl]amino]-2-oxoethyl]benzamide is a complex organic compound that features a cyano group, a thiophene ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[[Cyano(thiophen-3-yl)methyl]amino]-2-oxoethyl]benzamide typically involves the cyanoacetylation of amines. One common method includes the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by overnight stirring at room temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-[[Cyano(thiophen-3-yl)methyl]amino]-2-oxoethyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group or the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include various substituted benzamides, thiophenes, and amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[2-[[Cyano(thiophen-3-yl)methyl]amino]-2-oxoethyl]benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-[[Cyano(thiophen-3-yl)methyl]amino]-2-oxoethyl]benzamide involves its interaction with various molecular targets. The cyano group and thiophene ring play crucial roles in binding to specific enzymes or receptors, thereby modulating their activity. The compound can inhibit or activate certain pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]methyl]-2-oxoethyl]benzamide
  • 2-Cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide

Uniqueness

N-[2-[[Cyano(thiophen-3-yl)methyl]amino]-2-oxoethyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a cyano group and a thiophene ring allows for versatile chemical modifications and interactions with various biological targets .

Properties

IUPAC Name

N-[2-[[cyano(thiophen-3-yl)methyl]amino]-2-oxoethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S/c16-8-13(12-6-7-21-10-12)18-14(19)9-17-15(20)11-4-2-1-3-5-11/h1-7,10,13H,9H2,(H,17,20)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTBHQDIXNNEBLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC(=O)NC(C#N)C2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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